Allylphosphonic dichloride

Vue d'ensemble

Description

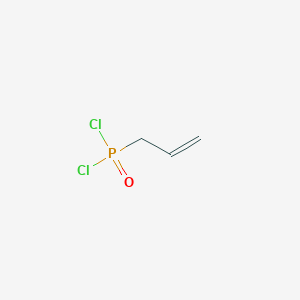

Allylphosphonic dichloride is an organophosphorus compound with the molecular formula C₃H₅Cl₂OP and a molecular weight of 158.951. It is characterized by the presence of a phosphorus atom bonded to two chlorine atoms, an oxygen atom, and an allyl group (a three-carbon chain with a double bond). This compound is known for its reactivity and is used in various chemical synthesis processes .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Allylphosphonic dichloride can be synthesized through the reaction of phosphorus trichloride with allyl alcohol. The reaction typically occurs in the presence of a catalyst and under controlled temperature conditions to ensure the desired product is obtained. The general reaction is as follows:

PCl3+C3H5OH→C3H5PCl2O+HCl

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale reactors where phosphorus trichloride and allyl alcohol are combined under optimized conditions. The process may include steps to purify the product and remove any by-products or impurities .

Types of Reactions:

Substitution Reactions: this compound undergoes substitution reactions where the chlorine atoms can be replaced by other nucleophiles such as amines, alcohols, or thiols.

Oxidation Reactions: The compound can be oxidized to form phosphonic acids or phosphonates.

Addition Reactions: The double bond in the allyl group can participate in addition reactions with various electrophiles.

Common Reagents and Conditions:

Substitution: Reagents like amines or alcohols in the presence of a base.

Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.

Addition: Electrophiles like halogens or hydrogen halides.

Major Products:

Substitution: Formation of phosphonamides, phosphonates, or phosphonothioates.

Oxidation: Formation of phosphonic acids.

Addition: Formation of halogenated or hydrogenated derivatives.

Applications De Recherche Scientifique

Chemical Synthesis

Building Block for Organophosphorus Compounds:

Allylphosphonic dichloride serves as a crucial intermediate in the synthesis of more complex organophosphorus compounds. Its unique structure allows for various chemical transformations, making it a versatile building block in organic synthesis.

Synthetic Routes:

- Phosphonylation Reactions: this compound can undergo nucleophilic substitution reactions to form phosphonates, which are valuable in the development of pharmaceuticals and agrochemicals.

- Formation of Cyclic Compounds: The compound can participate in ring-closing metathesis (RCM), leading to the synthesis of cyclic phosphonates that are structurally similar to carbohydrates but incorporate phosphorus.

Biological Applications

Development of Bioactive Molecules:

Allylphosphonic derivatives are explored for their potential as bioactive agents, particularly in drug development targeting bone diseases. The phosphonate group exhibits high affinity for calcium ions, enhancing bone-targeting capabilities .

Ligand in Coordination Chemistry:

The compound is utilized as a ligand in coordination complexes, facilitating the development of metal-based therapeutics and diagnostic agents. For instance, lanthanide complexes featuring phosphonic acids show promise in nuclear magnetic resonance imaging (MRI) due to their luminescent properties .

Material Science

Polymer Modifications:

In materials science, allylphosphonic derivatives can be integrated into polymer matrices to improve properties such as flame retardancy, adhesion, and biocompatibility. These modifications are particularly beneficial for applications in coatings and biomedical devices .

Surface Functionalization:

Phosphonic acids derived from this compound are effective in modifying surfaces of metals and ceramics to enhance biocompatibility and reduce bacterial adhesion, making them suitable for medical implants .

Case Studies

Mécanisme D'action

The mechanism of action of allylphosphonic dichloride involves its reactivity with nucleophiles and electrophiles. The phosphorus-chlorine bonds are susceptible to nucleophilic attack, leading to substitution reactions. The allyl group can undergo addition reactions due to the presence of the double bond. These reactions enable the compound to modify other molecules and form new chemical bonds .

Comparaison Avec Des Composés Similaires

Phenylphosphonic dichloride: Similar structure but with a phenyl group instead of an allyl group.

Methylphosphonic dichloride: Contains a methyl group instead of an allyl group.

Ethylphosphonic dichloride: Contains an ethyl group instead of an allyl group.

Uniqueness: Allylphosphonic dichloride is unique due to the presence of the allyl group, which imparts different reactivity compared to its phenyl, methyl, and ethyl counterparts. The double bond in the allyl group allows for additional types of reactions, such as addition reactions, which are not possible with the other compounds .

Activité Biologique

Allylphosphonic dichloride (APDC) is a phosphorus-containing compound that has garnered interest in various fields, particularly due to its potential biological activities. This article explores the biological activity of APDC, focusing on its synthesis, mechanisms of action, and applications in medicinal chemistry.

Chemical Structure and Synthesis

This compound is characterized by its phosphorus atom bonded to two chlorine atoms and an allyl group. The general structure can be represented as follows:

The synthesis of APDC typically involves the reaction of allyl alcohol with phosphorus oxychloride or phosphorus pentachloride, leading to the formation of dichlorides. This method is efficient and allows for the production of high-purity compounds suitable for further chemical modifications.

Antimicrobial Properties

Research indicates that phosphonic acids and their derivatives, including allylphosphonic compounds, exhibit notable antimicrobial properties. For instance, studies have shown that phosphonic acids can inhibit bacterial growth by disrupting cell wall synthesis and interfering with metabolic pathways . APDC's biological activity is hypothesized to stem from its ability to mimic phosphate groups, which are crucial for various biochemical processes.

Enzyme Inhibition

APDC has been investigated for its potential as an enzyme inhibitor. Phosphonates are known to inhibit enzymes such as acetylcholinesterase and certain proteases by mimicking the transition state of substrates. This inhibition can lead to significant biological effects, including neurotoxicity and anti-cancer properties .

Case Studies and Research Findings

- Anticancer Activity : In a study examining the synthesis of phosphonamidates from phosphonic dichlorides, it was found that certain derivatives exhibited anticancer activity through the inhibition of matrix metalloproteinases (MMPs). MMPs play a crucial role in tumor metastasis, and their inhibition could potentially reduce cancer spread .

- Synthesis of Bioactive Compounds : A notable application of APDC is in the synthesis of chiral phosphonates, which have shown promise in drug development. The enantioselective synthesis routes allow for the creation of compounds with specific biological activities tailored for therapeutic use .

- Bioceramic Applications : Research has explored the use of allylphosphonic acid derivatives in modifying bioceramics to enhance their bonding with polymer matrices. This modification improves the mechanical properties and biocompatibility of materials used in medical implants .

Data Table: Biological Activities of this compound

Propriétés

IUPAC Name |

3-dichlorophosphorylprop-1-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H5Cl2OP/c1-2-3-7(4,5)6/h2H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTHAMOYJECKDMD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCP(=O)(Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H5Cl2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10164384 | |

| Record name | Allylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.95 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1498-47-1 | |

| Record name | P-2-Propen-1-ylphosphonic dichloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1498-47-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Allylphosphonic dichloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001498471 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Allylphosphonic dichloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10164384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.